molecular formula C9H11IN2O B3166717 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide CAS No. 913394-17-9

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide

Cat. No.: B3166717
CAS No.: 913394-17-9
M. Wt: 290.1 g/mol
InChI Key: RFYXFDXHRUPCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide is a useful research compound. Its molecular formula is C9H11IN2O and its molecular weight is 290.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives have been recognized for their anticorrosive properties. They effectively adsorb and form stable chelating complexes with metallic surfaces, thereby inhibiting corrosion. This action is attributed to their high electron density, which facilitates the formation of coordination bonds with surface metallic atoms. Quinoline derivatives containing polar substituents such as amino groups can serve as effective corrosion inhibitors in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry

Quinoline and its derivatives, including quinazoline-4(3H)-ones, are crucial in medicinal chemistry, offering a scaffold for developing new therapeutic agents. These compounds have shown promising activities across a spectrum of biological targets, with implications in treating bacterial infections, cancer, and other diseases. Their stability and the potential for bioactivity enhancement make them valuable in drug discovery and development processes (Tiwary et al., 2016).

Pharmacological Profile

The quinoxalinone class, closely related to quinolines, demonstrates a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antidiabetic, and antitumor effects. This diversity underscores the utility of quinoline derivatives in developing biologically active compounds, suggesting a pathway for the synthesis of new derivatives with enhanced efficacy and safety profiles (Ramli et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep .

Mode of Action

The compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors, showing high affinity for these receptors . This interaction results in the activation of these receptors, which can lead to various physiological changes .

Biochemical Pathways

The activation of the 5-HT 1A and 5-HT 7 receptors can affect several biochemical pathways. For instance, the activation of the 5-HT 7 receptor is positively linked to adenylate cyclase , an enzyme that catalyzes the conversion of ATP to cyclic AMP. This can lead to the activation of protein kinase A, which can phosphorylate various target proteins and cause downstream effects .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .

Result of Action

The activation of the 5-HT 1A and 5-HT 7 receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate neuronal firing, influence neurotransmitter release, and alter gene expression . These effects can contribute to the compound’s potential anxiolytic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s action by competing for the same targets or by modulating the same pathways .

Biochemical Analysis

Biochemical Properties

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors . These interactions are essential for modulating neurotransmitter release and signal transduction pathways. The compound’s ability to interact with these receptors suggests its potential use in developing anxiolytic and antidepressant agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, inhibiting or activating them depending on the receptor subtype . This binding can lead to changes in intracellular cyclic AMP levels, influencing various downstream signaling pathways. Additionally, the compound can inhibit certain enzymes, altering metabolic flux and gene expression patterns.

Properties

IUPAC Name

3-amino-3,4-dihydro-1H-quinolin-2-one;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.HI/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYXFDXHRUPCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.